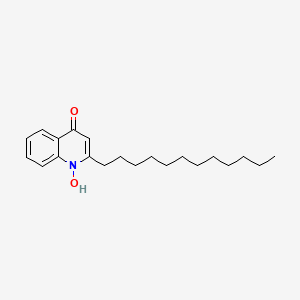

1-hydroxy-2-dodecyl-4(1H)quinolone

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H31NO2 |

|---|---|

Molecular Weight |

329.5 g/mol |

IUPAC Name |

2-dodecyl-1-hydroxyquinolin-4-one |

InChI |

InChI=1S/C21H31NO2/c1-2-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)24/h12-13,15-17,24H,2-11,14H2,1H3 |

InChI Key |

SBALADRDZPFHLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1O |

Synonyms |

1-hydroxy-2-dodecyl-4(1H)quinolone |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Investigations

Microbial Production of 1-Hydroxy-2-dodecyl-4(1H)quinolone

Identification from Yarrowia lipolytica

Yarrowia lipolytica, a yeast with a "Generally Regarded As Safe" (GRAS) status, is a known producer of this compound. nih.govnih.gov This yeast is recognized for its metabolic versatility, including its ability to utilize a variety of carbon sources and its high capacity for lipid accumulation. nih.govthescipub.com The production of secondary metabolites, such as quinolones, is a notable characteristic of this microorganism. nih.gov The identification of this compound from Y. lipolytica has been significant, particularly in the study of mitochondrial alternative NADH dehydrogenases, where it acts as a high-affinity inhibitor. nih.gov

Comparative Analysis with Other Microorganism-Derived Quinolones

Quinolones are a broad class of compounds produced by various microorganisms, including bacteria and fungi. nih.govmdpi.com While Yarrowia lipolytica produces this compound, other microbes synthesize a diverse array of quinolone structures. For instance, bacteria of the genus Pseudomonas are well-known for producing 2-alkyl-4(1H)-quinolones, some of which exhibit antimicrobial properties or function as quorum-sensing molecules. nih.gov Another example is quinolobactin, a siderophore produced by Pseudomonas fluorescens under iron-limiting conditions. nih.gov The actinomycete Pseudonocardia spp. is also known to produce quinolones with a geranyl or oxidized geranyl side chain at the C-2 position, which differ from the fatty acid-derived alkyl chains typically found in microbial quinolones. mdpi.com

Table 1: Comparison of Microbial-Derived Quinolones

| Producing Microorganism | Quinolone Compound | Key Characteristics |

|---|---|---|

| Yarrowia lipolytica | This compound | High-affinity inhibitor of mitochondrial alternative NADH dehydrogenase. nih.gov |

| Pseudomonas fluorescens | Quinolobactin | Acts as a siderophore under iron limitation. nih.gov |

| Pseudomonas aeruginosa | 2-alkyl-4(1H)-quinolones | Some act as antimicrobial agents or quorum-sensing signals. nih.gov |

| Pseudonocardia spp. | Quinolones with geranyl side chains | Possess antimicrobial potency, for example, against H. pylori. mdpi.com |

Proposed Biosynthetic Pathways of Quinolone Alkaloids

The biosynthesis of quinolone alkaloids, a class of nitrogen-containing heterocyclic compounds, is a complex process involving multiple enzymatic steps and precursor molecules. nih.govgenome.jp

Precursor Utilization and Enzymatic Steps

The biosynthesis of many alkaloids, including quinolones, often originates from primary metabolic pathways that provide the necessary precursor molecules. While the specific pathway for this compound in Yarrowia lipolytica is not fully elucidated in the provided search results, general principles of quinolone biosynthesis can be inferred. The core quinolone structure is often derived from amino acids. genome.jp The synthesis of quinolones frequently involves ring-closing reactions, such as the Camps cyclization, which can produce hydroxyquinolines that then tautomerize to the corresponding quinolones. wikipedia.org

In the context of Yarrowia lipolytica, its robust lipid metabolism is noteworthy. nih.govthescipub.comfrontiersin.org The dodecyl side chain of this compound suggests a likely connection to fatty acid biosynthesis pathways within the yeast. Y. lipolytica is known to produce a variety of fatty acids, and the enzymes involved in their synthesis and modification are well-studied. thescipub.comfrontiersin.org It is plausible that a fatty acid or a derivative thereof serves as a precursor for the alkyl side chain, which is then incorporated into the quinolone ring structure.

Synthetic Methodologies and Chemical Derivatization Strategies

Chemical Synthesis of the 1-Hydroxy-4(1H)-quinolone Core

The formation of the 1-hydroxy-4(1H)-quinolone core is a critical phase that can be approached through two main strategies: building the 4(1H)-quinolone ring system first and then introducing the hydroxyl group at the N-1 position, or constructing the ring with the N-hydroxyl group already incorporated.

The synthesis of the 4-quinolone skeleton is predominantly achieved through thermal cyclization reactions that form the heterocyclic ring. wikipedia.org The choice of starting materials and reaction conditions is crucial as it dictates the final substitution pattern of the quinolone product. Two of the most established methods for this purpose are the Conrad-Limpach and the Camps cyclizations.

The Conrad-Limpach reaction is a widely used method for synthesizing 2-alkyl-4(1H)-quinolones. uni-konstanz.de This process typically involves the acid-catalyzed condensation of an aniline (B41778) with a β-ketoester. In the context of synthesizing the precursor for 1-hydroxy-2-dodecyl-4(1H)quinolone, the reaction would utilize an aniline and a β-ketoester bearing a dodecyl group. The resulting anilinoacrylate intermediate undergoes thermal cyclization at high temperatures to yield the desired 2-dodecyl-4(1H)-quinolone. uni-konstanz.de

The Camps cyclization offers another route, reacting o-acylaminoacetophenones in the presence of a base. wikipedia.org Depending on the specific substrates and conditions, this reaction can yield either 2-hydroxyquinolines or 4-hydroxyquinolines, which exist in tautomeric equilibrium with their respective quinolone forms. wikipedia.org

Other modern approaches include transition-metal-catalyzed reactions, such as copper-catalyzed cyclizations of 1-(2-halophenyl)-2-en-3-amin-1-ones, which allow for the synthesis of various 1,2-disubstituted 4-quinolones. organic-chemistry.org

Table 1: Key Cyclization Reactions for 4(1H)-Quinolone Core Synthesis

| Reaction Name | Starting Materials | Typical Conditions | Product |

|---|---|---|---|

| Conrad-Limpach | Aniline, β-ketoester | Acid catalysis, followed by thermal cyclization (heating) | 2-substituted-4(1H)-quinolone |

| Camps Cyclization | o-Acylaminoacetophenone | Base (e.g., hydroxide) | 2-hydroxyquinoline and/or 4-hydroxyquinoline |

| Copper-Catalyzed | 1-(2-halophenyl)-2-en-3-amin-1-one | Copper catalyst | 1,2-disubstituted 4-quinolone |

The introduction of the hydroxyl group at the N-1 position, forming a cyclic hydroxamic acid, is a key step that differentiates these compounds from standard quinolones. This transformation is typically achieved by N-oxidation of the pre-formed 2-alkyl-4(1H)-quinolone. A common oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (mCPBA). acs.org The resulting 2-alkyl-4(1H)-quinolone N-oxide is often found in its tautomeric form, 1-hydroxy-2-alkyl-4(1H)-quinolone. uni-konstanz.de

In some cases, the N-oxide product may undergo rearrangement. For instance, studies on 2-heptyl-4(1H)-quinolone have shown that after N-oxidation, protection of the 4-oxo group (as a 4-alkoxycarbonyloxy derivative) can lead to a rearrangement, forming a 1-(alkoxycarbonyloxy)-4(1H)-quinolone. Subsequent basic hydrolysis then furnishes the final 1-hydroxy-2-heptyl-4(1H)-quinolone. univie.ac.at

An alternative, more direct strategy involves the reductive cyclization of specifically designed nitroarene precursors. An electrochemical method has been developed that facilitates the reductive cyclization of 2-nitrobenzoic acid derivatives to directly yield 1-hydroxyquinol-4-ones, providing a sustainable and highly selective route to the N-hydroxylated core. acs.org

Introduction and Modification of the Alkyl Side Chain at C-2

The identity of the alkyl chain at the C-2 position is a defining feature of the target molecule. Its introduction must be controlled to ensure the correct placement and structure.

The regioselective attachment of the dodecyl chain at the C-2 position is most effectively achieved during the initial synthesis of the quinolone core. The Conrad-Limpach reaction is particularly suitable for this, as the structure of the β-ketoester starting material directly determines the substituent at the C-2 position of the final quinolone. uni-konstanz.demdpi.com To synthesize 2-dodecyl-4(1H)-quinolone, one would start with a β-ketoester containing a C12 alkyl chain, such as ethyl 3-oxopentadecanoate. The reaction of this specific β-ketoester with aniline ensures that the dodecyl group is incorporated exclusively at the C-2 position of the resulting quinolone ring. uni-konstanz.de

The synthetic strategies employed are flexible enough to allow for significant variation in the C-2 alkyl substituent. By using different β-ketoesters in the Conrad-Limpach synthesis, a wide range of 2-alkyl-4(1H)-quinolones can be produced. researchgate.net This has been demonstrated through the synthesis of congeners with saturated alkyl chains of varying lengths, such as pentyl, heptyl, nonyl, and undecyl. univie.ac.atresearchgate.net

Furthermore, this methodology is not limited to linear, saturated chains. Researchers have successfully synthesized quinolones with more complex side chains, including unsaturated and branched alkyl groups. researchgate.net For example, the synthesis of a quinolone with a trans-Δ1-nonenyl side chain has been reported. uni-konstanz.deresearchgate.net This versatility is critical for creating a library of compounds to explore structure-activity relationships.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound leverages the modularity of the established synthetic routes. Modifications can be introduced at various positions on the quinolone scaffold.

Variation of the C-2 Alkyl Chain: As detailed in section 3.2.2, altering the β-ketoester in the Conrad-Limpach synthesis allows for the generation of analogues with different alkyl chain lengths (e.g., C5, C7, C9, C11), degrees of saturation (alkenyl chains), and branching. researchgate.netnih.gov

Substitution on the Benzene Ring: By starting with substituted anilines instead of aniline itself, derivatives with functional groups on the carbocyclic portion of the quinolone ring can be prepared. The Gould-Jacobs reaction, for example, allows for the use of various aniline derivatives, leading to quinolin-4-ones with substituents at positions 5, 6, 7, or 8. mdpi.com

Modification of the N-1 Position: While the focus is on the 1-hydroxy group, derivatization is possible. The intermediate 1-(alkoxycarbonyloxy)-4(1H)-quinolones, formed during some synthetic routes, are themselves stable derivatives. univie.ac.at

Derivatization at C-3: The C-3 position of the 4-hydroxy-2(1H)-quinolone core is nucleophilic and can be a site for further modification. For example, it can undergo reactions like Knoevenagel condensation. arabjchem.org This allows for the synthesis of derivatives such as 3-substituted pyrano[3,2-c]quinolinones. arabjchem.org

Through the combinatorial application of these strategies, a vast array of analogues based on the this compound structure can be systematically synthesized.

Table 2: List of Compounds Mentioned

| Compound Name | Other Names / Abbreviation |

|---|---|

| This compound | - |

| 2-heptyl-1-hydroxy-4(1H)-quinolone | HQNO (Heptyl-Quinolone N-Oxide) |

| 2-heptyl-4(1H)-quinolone | HHQ (Heptyl-Hydroxy-Quinolone) |

| 2-nonyl-4(1H)-quinolone | - |

| 2-pentyl-1-hydroxy-4(1H)-quinolone | PQNO (Pentyl-Quinolone N-Oxide) |

| 2-nonyl-1-hydroxy-4(1H)-quinolone | NQNO (Nonyl-Quinolone N-Oxide) |

| 2-undecyl-1-hydroxy-4(1H)-quinolone | UQNO (Undecyl-Quinolone N-Oxide) |

Structural Modifications at the Quinolone Nitrogen (N-1)

The nitrogen atom at the N-1 position of the quinolone ring is a key site for structural modification. nih.gov Altering the substituent at this position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. In the development of quinolone antibiotics, for instance, the introduction of various groups at the R₁ position (N-1) has been a cornerstone of generating new generations of drugs with improved efficacy. nih.gov

Common modifications include N-alkylation and N-acylation. The addition of an ethyl or cyclopropyl (B3062369) group at N-1 is a well-established strategy in synthetic quinolones to enhance antibacterial activity. nih.gov While many naturally occurring bacterial alkylquinolones are unsubstituted at this position, synthetic methodologies provide robust pathways for creating N-substituted analogs. nih.govresearchgate.net These reactions typically involve treating the parent quinolone with an appropriate alkylating or acylating agent under basic conditions.

Table 1: Examples of N-1 Substitutions and Their Effects in Quinolone Analogs

| Substituent at N-1 | General Effect/Purpose | Reference Example |

| Alkyl groups (e.g., Ethyl) | Enhanced antibacterial activity | Norfloxacin Synthesis rsc.org |

| Cyclopropyl group | Improved spectrum of activity | Third-generation quinolones nih.gov |

| Allyl group | Synthesis of carboxamide derivatives | N-1 substituted 4-Quinolone-3-Carboxamides researchgate.net |

| Phenyl group | Investigated for anticancer activity | 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives nih.gov |

Introduction of Substituents on the Aromatic Ring System (C-5, C-6, C-7, C-8)

The carbocyclic aromatic ring of the quinolone nucleus offers multiple sites (C-5, C-6, C-7, and C-8) for the introduction of various functional groups. nih.gov These modifications are critical for fine-tuning the biological activity and specificity of the resulting compounds. The ability of the aromatic ring to undergo electrophilic and nucleophilic substitution reactions makes it a versatile platform for derivatization. nih.gov

In the context of antibiotic development, specific substitutions on this ring have led to significant advances:

C-5 Position: The addition of amino (-NH₂), hydroxyl (-OH), or methyl (-CH₃) groups has been shown to increase activity against Gram-positive organisms. nih.gov

C-6 Position: Introduction of a fluorine atom is a hallmark of the fluoroquinolone class of antibiotics, greatly enhancing their potency.

C-7 Position: The addition of piperazine (B1678402) or pyrrolidinyl groups at this position can improve Gram-negative activity and oral absorption. nih.gov

C-8 Position: A chloro or methoxy (B1213986) group at C-8 has been found to improve anti-Gram-positive activity. nih.gov

A common synthetic strategy involves starting with an appropriately substituted aniline, which is then used in a cyclization reaction, such as the Conrad-Limpach synthesis, to build the quinolone ring system with the desired substituents already in place. uni-konstanz.dersc.org

Table 2: Aromatic Ring Substitutions and Their Influence on Quinolone Activity

| Position | Substituent | General Effect/Purpose |

| C-5 | -NH₂, -OH, -CH₃ | Increased Gram-positive activity nih.gov |

| C-6 | Fluoro (-F) | Broad-spectrum antibacterial potency rsc.org |

| C-7 | Piperazine, Pyrrolidinyl | Improved Gram-negative activity and pharmacokinetics nih.gov |

| C-8 | Chloro (-Cl), Methoxy (-OCH₃) | Enhanced Gram-positive activity nih.gov |

Diversification at the C-3 Position

While many naturally occurring bacterial quinolones feature substitution primarily at the C-2 position, the C-3 position is another important site for chemical diversification. nih.gov Modifications at C-3 can introduce new functionalities and modulate the biological profile of the quinolone scaffold.

The most extensively explored modifications at this position involve the introduction of carboxylic acid groups and their derivatives, which are characteristic of many synthetic quinolone antibiotics. researchgate.net However, other C-C bond-forming reactions have also been successfully applied. These include:

Alkylation: The introduction of small alkyl groups, such as a methyl group, is observed in some natural products from Burkholderia species. nih.gov

Allylation and Benzylation: The C-3 position of 4-hydroxy-2(1H)-quinolone can be alkylated with reagents like benzyl (B1604629) alcohol under iridium catalysis or via other allylation strategies. arabjchem.org

Arylation: Transition-metal-free C-3 arylation of quinolin-4-ones can be achieved using arylhydrazines as the aryl radical source. organic-chemistry.org

These synthetic strategies allow for the creation of a wide array of C-3 substituted quinolones, expanding the chemical space for biological screening. researchgate.netarabjchem.org

Table 3: Synthetic Reactions for C-3 Diversification of the Quinolone Core

| Reaction Type | Reagents/Catalyst | Resulting C-3 Substituent | Reference |

| Methylation | (Natural Biosynthesis) | Methyl (-CH₃) | nih.gov |

| Carboxylation | (Various synthetic methods) | Carboxylic Acid (-COOH) | researchgate.net |

| Benzylation | Benzyl alcohol / Iridium catalyst | Benzyl (-CH₂Ph) | arabjchem.org |

| Arylation | Arylhydrazines / Base | Aryl group | organic-chemistry.org |

Chemoenzymatic Approaches for Quinolone Synthesis

Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts with the practicality of chemical synthesis. This approach is increasingly being applied to the production of complex molecules like quinolones. The biosynthesis of the 4-hydroxy-2(1H)-quinolone scaffold in nature provides a blueprint for these methods. arabjchem.org

The core of the quinolone structure is typically formed via a Claisen condensation reaction. In bacteria like Pseudomonas aeruginosa, this is catalyzed by a heterodimeric complex of enzymes (PqsBC). nih.gov This enzymatic machinery condenses an acyl-ACP (Acyl Carrier Protein) with 2-aminobenzoylacetate (or its derivatives) to form the initial quinolone product. nih.gov

Researchers have harnessed this biocatalytic power by creating platforms that use promiscuous enzymes capable of accepting a variety of synthetic precursors. For example, fungal type III polyketide synthases (PKSs), such as AthePKS and FerePKS, have been shown to accept various substituted anthranilic acid derivatives to produce a range of pharmaceutically relevant quinolones. researchgate.net This chemoenzymatic strategy involves the chemical synthesis of modified precursor molecules (e.g., substituted anthranilic acids), which are then fed to the enzyme to catalyze the key ring-forming step. This approach allows for the creation of novel quinolone derivatives that may be difficult to access through purely chemical or biological routes.

Table 4: Key Enzymes in the Chemoenzymatic Synthesis of Quinolones

| Enzyme/Complex | Organism Source (Example) | Function | Reference |

| PqsBC | Pseudomonas aeruginosa | Catalyzes Claisen condensation to form the quinolone ring | nih.gov |

| Type III Polyketide Synthase (PKS) | Rheum palmatum (plant) | Condenses anthraniloyl-CoA with malonyl-CoA | arabjchem.org |

| AthePKS, FerePKS | Fungi | Accepts various substituted anthranilic acids to produce diverse quinolones | researchgate.net |

Molecular Mechanisms of Action and Identification of Biological Targets

Inhibition of Mitochondrial Alternative NADH Dehydrogenases (NDH2)

HDQ has been identified as a high-affinity inhibitor of mitochondrial alternative NADH dehydrogenases (NDH2). nih.gov This class of enzymes, unlike the multi-subunit complex I found in mammals, are single-subunit proteins responsible for oxidizing NADH and transferring electrons to the ubiquinone pool in the mitochondrial respiratory chain of many fungi, plants, and protozoa. nih.gov

Research has consistently demonstrated the specificity of HDQ for type II NADH dehydrogenases, which are absent in mammalian cells, making them attractive drug targets. nih.govresearchgate.net This specificity has been particularly well-documented in apicomplexan parasites such as Toxoplasma gondii and Plasmodium falciparum, as well as in the fungus Yarrowia lipolytica. nih.govnih.govresearchgate.net In T. gondii, HDQ effectively inhibits parasite replication at nanomolar concentrations, a direct consequence of its action on the parasite's NDH2. nih.govnih.gov Similarly, it inhibits the growth of P. falciparum and the enzymatic activity of its NDH2 (PfNDH2). nih.govnih.gov Studies on Yarrowia lipolytica have also shown that HDQ is a potent inhibitor of its NDH2, with an IC50 value significantly lower than other known inhibitors. researchgate.net The structural similarity of HDQ to the ubiquinone substrate is thought to be a key determinant of its potent and specific inhibitory activity against these enzymes. asm.org

Interactive Table: Inhibitory Activity of 1-hydroxy-2-dodecyl-4(1H)quinolone (HDQ)

| Target Organism/Enzyme | Assay Type | IC50 Value | Reference |

| Toxoplasma gondii | Growth Assay (vacuole size) | 2.4 ± 0.3 nM | nih.gov |

| Toxoplasma gondii | Growth Assay (β-galactosidase) | 3.7 ± 1.4 nM | nih.gov |

| Toxoplasma gondii | Growth Assay (RH strain) | 4.2 nM | nih.gov |

| Plasmodium falciparum | Growth Assay (fluorometric) | 14.0 ± 1.9 nM | nih.gov |

| Plasmodium falciparum (3D7) | Growth Proliferation | 86.5 ± 2.6 nM | nih.gov |

| Plasmodium falciparum NDH2 (PfNDH2) | Enzymatic Activity | 77 ± 4.2 nM | nih.gov |

| Yarrowia lipolytica NDH2 (YLNDH2) | Enzymatic Activity | ~200 nM | researchgate.net |

| Yarrowia lipolytica Complex I | Enzymatic Activity | 2 µM | researchgate.net |

The molecular basis for HDQ's inhibition of NDH2 lies in its interaction with the ubiquinol (B23937) binding site of the enzyme. nih.govresearchgate.net Due to its structural resemblance to the ubiquinone molecule, HDQ is believed to act as a competitive inhibitor at this site. asm.org This competitive action prevents the natural substrate, ubiquinone, from binding and accepting electrons from the reduced flavin adenine (B156593) dinucleotide (FADH2) cofactor within the enzyme, thus halting the electron transfer process. researchgate.net

Detailed kinetic studies on the inhibition of Yarrowia lipolytica NDH2 by HDQ have provided significant insights into its mechanism. These studies revealed that the enzyme follows a ping-pong kinetic mechanism, where the first substrate (NADH) binds and transfers its electrons to the enzyme's FAD cofactor, which is then released as NAD+. Subsequently, the second substrate (ubiquinone) binds to the reduced enzyme and is reduced to ubiquinol. nih.gov

The inhibition by HDQ was found to be non-competitive with respect to both NADH and the ubiquinone analogue, decylubiquinone (B1670182) (DBQ). researchgate.net This seemingly contradictory finding is explained by the ping-pong mechanism, where HDQ competes with the ubiquinone substrate for the same binding pocket on the reduced form of the enzyme. nih.gov This prevents the re-oxidation of the FADH2 cofactor, effectively trapping the enzyme in a reduced state and inhibiting its catalytic cycle. The mean dissociation constant (Ki) for HDQ was determined to be approximately 330 ± 40 nM from secondary plots of the kinetic data. researchgate.net

Interactive Table: Kinetic Parameters of YLNDH2 Inhibition by HDQ

| Parameter | Value | Substrate(s) | Note |

| Km (NADH) | 16.5 µM | NADH, DBQ | Determined from bisubstrate kinetics. |

| Km (DBQ) | 7.0 µM | NADH, DBQ | Determined from bisubstrate kinetics. |

| Inhibition Pattern | Non-competitive | NADH | Inhibition kinetics of HDQ. |

| Inhibition Pattern | Non-competitive | DBQ | Inhibition kinetics of HDQ. |

| Ki (HDQ) | 330 ± 40 nM | - | Mean dissociation constant derived from secondary plots. |

Data derived from studies on Yarrowia lipolytica NDH2 (YLNDH2) with decylubiquinone (DBQ) as the ubiquinone analogue. researchgate.net

Impact on Cellular Bioenergetics and Metabolism

A key and rapid consequence of HDQ-mediated inhibition of NDH2 is the collapse of the mitochondrial membrane potential (ΔΨm). nih.govasm.org The electron transport chain is responsible for pumping protons across the inner mitochondrial membrane, which generates the electrochemical gradient that constitutes the ΔΨm. By halting electron flow, HDQ prevents this proton pumping, leading to a rapid depolarization of the membrane. nih.govnih.gov In Toxoplasma gondii, treatment with nanomolar concentrations of HDQ resulted in a collapse of the ΔΨm within minutes. nih.govasm.orgasm.org This loss of membrane potential is a critical event, as it not only cripples ATP synthesis but also affects other mitochondrial functions that are dependent on the ΔΨm, such as protein import. The severe depletion of intracellular ATP, with reductions of 30% after 1 hour and 70% after 24 hours in T. gondii, is a direct outcome of this mitochondrial dysfunction. nih.govasm.orgasm.org

Effects on Intracellular ATP Levels

Research has demonstrated that this compound significantly impacts the intracellular energy balance of certain organisms by inducing a rapid and severe depletion of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This effect is a direct consequence of the compound's interference with mitochondrial function.

In the protozoan parasite Toxoplasma gondii, exposure to nanomolar concentrations of HDQ leads to a collapse of the mitochondrial inner-membrane potential within minutes. nih.gov This depolarization of the mitochondrial membrane is a critical event that subsequently triggers a drastic reduction in cellular ATP levels. Studies have quantified this depletion, showing a 30% decrease in ATP after one hour of treatment and a substantial 70% reduction after 24 hours. nih.govmdpi.com This profound energy deficit ultimately disrupts essential cellular processes that are dependent on ATP, leading to the inhibition of parasite replication. nih.gov

The mechanism underlying this ATP depletion is linked to the inhibition of the mitochondrial electron transport chain, specifically at the level of ubiquinone reduction. nih.govmdpi.com By disrupting the electron flow, HDQ effectively cripples oxidative phosphorylation, the main process by which cells generate ATP.

The following table summarizes the observed effects of HDQ on intracellular ATP levels in Toxoplasma gondii.

| Time Point | ATP Depletion (%) | Reference |

| 1 hour | 30% | nih.govmdpi.com |

| 24 hours | 70% | nih.govmdpi.com |

Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH) in Specific Organisms

Beyond its effects on the respiratory chain, this compound has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA precursors.

Notably, HDQ has been reported to inhibit the DHODH of the malaria parasite, Plasmodium falciparum. nih.gov The inhibition of this enzyme disrupts the parasite's ability to produce pyrimidines, which are vital for its rapid proliferation within the host. The structural similarity of HDQ to coenzyme Q, a substrate for DHODH, suggests a competitive inhibition mechanism at the ubiquinone-binding site of the enzyme. nih.gov

Furthermore, research indicates that HDQ also targets the DHODH in Toxoplasma gondii. nih.govsci-hub.st This dual inhibitory action on both the respiratory chain and pyrimidine synthesis in T. gondii highlights the multifaceted impact of this compound on the parasite's metabolism.

The inhibition of DHODH is a validated strategy for antiparasitic drug development, as this enzyme in some parasites, including Plasmodium falciparum, is distinct from its human counterpart, offering a potential therapeutic window.

Exploration of Additional Molecular Targets

The primary and most well-characterized molecular target of this compound is the alternative NADH dehydrogenase (NDH2), a component of the mitochondrial respiratory chain in some fungi, plants, and protozoa. nih.govnih.govnih.gov These organisms possess NDH2 as an alternative to the classical Complex I found in mammals, making it an attractive target for selective inhibition.

HDQ has been identified as a high-affinity inhibitor of NDH2 in the yeast Yarrowia lipolytica and the parasite Toxoplasma gondii. nih.govnih.gov Kinetic studies on the NDH2 from Yarrowia lipolytica have revealed that the inhibition by HDQ follows a ping-pong mechanism. nih.govnih.gov This suggests that HDQ competes with the ubiquinone substrate, likely binding to the same or an overlapping site within the enzyme's active pocket. nih.gov

The inhibition of NDH2 by HDQ is the direct cause of the observed collapse in the mitochondrial membrane potential and subsequent ATP depletion in organisms like Toxoplasma gondii. nih.gov While the inhibition of DHODH represents another significant mechanism of action, the potent and rapid effects on the respiratory chain through NDH2 inhibition appear to be a primary mode of its antiparasitic activity. To date, beyond NDH2 and DHODH, no other major molecular targets for this compound have been extensively characterized in the scientific literature.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of the N-1 Hydroxyl Group on Biological Activity

The N-1 hydroxyl group is a critical determinant of the biological activity in 1-hydroxy-2-alkyl-4(1H)quinolones. These compounds are also known as 2-alkyl-4-hydroxyquinoline N-oxides. nih.govcymitquimica.com The N-oxide moiety significantly influences the molecule's electronic properties and its ability to interact with biological targets. cymitquimica.com For instance, in the context of antistaphylococcal activity, 2-heptyl-4-hydroxyquinoline N-oxide and its homologues have demonstrated notable inhibitory effects against Staphylococcus aureus. nih.gov In general, the N-oxidized forms of alkyl-hydroxyquinolines are more active than their non-oxidized counterparts. nih.gov This suggests that the N-1 hydroxyl group is essential for the potent antimicrobial properties observed in this class of compounds.

Role of the C-2 Alkyl Side Chain in Target Affinity and Selectivity

Research has consistently shown that the length of the C-2 alkyl chain is a crucial factor for the inhibitory potency of 1-hydroxy-2-alkyl-4(1H)quinolones. Studies on the inhibition of the Toxoplasma gondii alternative NADH dehydrogenase (TgNDH2-I) revealed that compounds with longer alkyl chains, such as C12 (dodecyl) and C14, are high-affinity inhibitors. researchgate.net In contrast, derivatives with shorter side chains (C5 and C6) exhibited significantly higher IC50 values, indicating lower inhibitory potency. researchgate.net This suggests that a long acyl side chain is critical for the inhibitory potential of these compounds against this specific enzyme. researchgate.net Similarly, in the context of antimalarial activity against Plasmodium falciparum, a longer alkyl chain length has been associated with increased potency. mdpi.comnih.gov For instance, 2-undecyl-4-quinolone (H11) was found to be the most active among several tested analogues with varying chain lengths. mdpi.comnih.gov

In a study of N-alkyl-pyranoquinolones tested against various strains of Staphylococcus aureus, an n-nonyl (C9) chain was identified as optimal for antibacterial activity. nih.gov Analogues with n-hexyl (C6), n-heptyl (C7), and n-octyl (C8) chains also showed good activity, while the n-decyl (C10) analogue was substantially less active. nih.gov This highlights that the optimal chain length can be target-dependent.

Table 1: Effect of Alkyl Chain Length on Biological Activity

| Compound Class | Target Organism/Enzyme | Optimal Chain Length for Potency | Reference |

|---|---|---|---|

| 1-hydroxy-2-alkyl-4(1H)quinolones | Toxoplasma gondii (TgNDH2-I) | C12, C14 | researchgate.net |

| 2-alkyl-4-quinolones | Plasmodium falciparum | C11 | mdpi.comnih.gov |

| N-alkyl-pyranoquinolones | Staphylococcus aureus | C9 | nih.gov |

The introduction of substituents and alterations in the conformation of the C-2 alkyl side chain can also significantly impact biological activity. For instance, the presence of unsaturation in the alkyl chain can influence potency. mdpi.comnih.gov Furthermore, the discovery of naturally occurring 2-alkyl-4(1H)quinolones with unusual side chains, such as those containing methylthiovinyl or benzyl (B1604629) groups, has opened new avenues for synthetic exploration and biological testing. arkat-usa.org These findings underscore the importance of the side chain's chemical nature and spatial arrangement in modulating the molecule's interaction with its biological target. mdpi.comarkat-usa.org

Rational Design and Synthesis of Potent Analogues Based on SAR

The wealth of SAR data has enabled the rational design and synthesis of novel and more potent analogues of 1-hydroxy-2-dodecyl-4(1H)quinolone. By systematically modifying the quinolone scaffold, researchers have been able to develop compounds with enhanced biological activities. For example, based on the structure of HDQ, novel 1-hydroxyquinolones have been synthesized that exhibit 5- to 10-fold lower IC50 values against Toxoplasma gondii. nih.govnih.govresearchgate.net

Synthetic strategies often involve multi-step processes. The synthesis of the basic quinolone structure can be achieved through methods like the Camps cyclization, which can yield 4-hydroxyquinolines that exist in tautomeric equilibrium with 4-quinolones. wikipedia.org Further modifications, such as the introduction of various substituents on the quinolone core and the elaboration of the C-2 alkyl side chain, allow for the creation of a diverse library of compounds for biological screening. mdpi.comnih.govnih.govdrugbank.com The design of these new molecules is guided by the established SAR principles, aiming to optimize target affinity and selectivity while potentially reducing off-target effects. mdpi.comnih.govnih.govasm.orgnih.govdrugbank.com For instance, the synthesis of 4-hydroxyquinolin-2(1H)-ones with a 3-phenyl substituent has led to the identification of derivatives with significant activity against Mycobacterium tuberculosis. nih.gov

Table 2: Rationally Designed Analogues and their Improved Activity

| Parent Compound | Analogue | Modification | Improved Activity | Reference |

|---|---|---|---|---|

| This compound (HDQ) | Compound A | Undisclosed modification | 10-fold lower IC50 against T. gondii | nih.govnih.govresearchgate.net |

| This compound (HDQ) | Compound B | Undisclosed modification with C-3 methyl | 5-fold lower IC50 against T. gondii | nih.govnih.govresearchgate.net |

| 4-hydroxyquinolin-2(1H)-one | 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one | 6-fluoro and 3-phenyl substitution | MIC of 3.2 μM against M. tuberculosis | nih.gov |

Biological Activities in Model Organisms and Cellular Systems

Anti-Parasitic Activity in In Vitro and Cell Culture Models

HDQ has demonstrated notable efficacy against several protozoan parasites in laboratory settings. Its inhibitory actions primarily target essential metabolic pathways within these organisms.

Toxoplasma gondii, the causative agent of toxoplasmosis, is a widespread apicomplexan parasite. Research has identified 1-hydroxy-2-dodecyl-4(1H)quinolone (HDQ) as a potent inhibitor of T. gondii replication in tissue culture. nih.govnih.gov The 50% inhibitory concentration (IC50) of HDQ for T. gondii has been determined to be in the nanomolar range, specifically 2.4 ± 0.3 nM in a growth assay based on vacuole sizes and 3.7 ± 1.4 nM in a growth assay using β-galactosidase activity. nih.gov

The mechanism of action of HDQ against T. gondii is believed to involve the inhibition of the parasite's alternative NADH dehydrogenase (NDH2). nih.govresearchgate.net This enzyme is part of the mitochondrial respiratory chain and is absent in mammalian cells, making it a promising drug target. nih.gov Inhibition of TgNDH2-I by HDQ leads to a rapid collapse of the mitochondrial membrane potential and a subsequent decrease in cellular ATP concentration. nih.gov

Furthermore, studies have shown that combining HDQ with atovaquone, a drug that targets the ubiquinol (B23937) oxidation site of cytochrome b in complex III, results in a synergistic effect, significantly enhancing the inhibition of parasite replication. nih.gov This suggests that simultaneously targeting two different points in the mitochondrial ubiquinone/ubiquinol cycle is a highly effective strategy against T. gondii. nih.gov In vivo studies in mouse models of acute toxoplasmosis have also shown that HDQ and its derivatives can reduce the percentage of infected peritoneal cells and decrease parasite loads in the lungs and livers. nih.govnih.gov

**Table 1: In Vitro Inhibitory Activity of this compound against *Toxoplasma gondii***

| Assay Type | IC50 (nM) | Reference |

|---|---|---|

| Vacuole Size-Based Growth Assay | 2.4 ± 0.3 | nih.gov |

| β-Galactosidase Activity-Based Growth Assay | 3.7 ± 1.4 | nih.gov |

The malaria parasite, Plasmodium falciparum, is another apicomplexan parasite that is susceptible to the inhibitory effects of HDQ. nih.gov Similar to T. gondii, P. falciparum possesses a type II NADH dehydrogenase (PfNDH2) that is a key target for HDQ. pnas.org The compound has been shown to effectively inhibit the proliferation of P. falciparum in tissue culture at nanomolar concentrations. nih.gov

The primary mode of action of HDQ in P. falciparum is the inhibition of the mitochondrial bc1 complex, a crucial enzyme in the electron transport chain. nih.gov Specifically, HDQ binds to the quinone reduction site (Qi site) of the bc1 complex. nih.gov This is a different binding site than that of the commonly used antimalarial drug atovaquone, which binds to the quinol oxidation site (Qo site). nih.gov This distinction is significant because it suggests that HDQ could be effective against atovaquone-resistant strains of P. falciparum. nih.gov The dual inhibitory effect of HDQ on both PfNDH2 and the bc1 complex makes it a promising candidate for antimalarial drug development. pnas.org

While the primary focus of research on HDQ's anti-parasitic activity has been on Toxoplasma and Plasmodium, there is some evidence to suggest its potential against other protozoan parasites. For instance, a related compound, 2-nonyl-4-quinolone (H9), has demonstrated moderate activity against Trypanosoma cruzi, the parasite that causes Chagas disease, with an IC50 of 100.9 µg/mL. nih.gov Given the structural similarities, it is plausible that HDQ could also exhibit activity against T. cruzi, although further specific investigations are required.

Anti-Microbial Activities

The 4-quinolone core structure is characteristic of a broad class of antibacterial agents. wikipedia.orgrsc.orgnih.gov Quinolones generally exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. nih.govresearchgate.net This leads to the breakage of bacterial chromosomes and ultimately cell death. rsc.org

While many synthetic quinolones are developed for clinical use, naturally occurring 2-alkyl-4(1H)-quinolones produced by bacteria like Pseudomonas aeruginosa also exhibit antimicrobial properties. nih.govnih.gov These compounds are particularly effective against Gram-positive bacteria. nih.gov

In the context of this compound, its anti-microbial activities are also being explored. For example, some 4-hydroxy-2-quinolone analogs have shown promising antifungal activity against Aspergillus flavus. nih.govnih.gov Specifically, brominated analogs with a nonyl side chain demonstrated exceptional antifungal activity, even surpassing the positive control amphotericin B. nih.gov These analogs also showed some inhibitory activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov The length of the alkyl chain and the substituents on the quinolone ring have been found to significantly impact the antimicrobial activities. nih.gov

Role within Microbial Communication Systems (Quorum Sensing)

In addition to their direct antimicrobial effects, certain quinolones play a crucial role in bacterial communication, a process known as quorum sensing (QS).

Bacteria such as Pseudomonas aeruginosa utilize a sophisticated quorum sensing system based on 2-alkyl-4(1H)-quinolones (AQs) to regulate gene expression in a population-density-dependent manner. nih.govrsc.org This system controls various processes, including the production of virulence factors and biofilm formation. frontiersin.orgresearchgate.net

The pqs quorum sensing system in P. aeruginosa produces several signal molecules, including 2-heptyl-4(1H)-quinolone (HHQ) and 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS). frontiersin.orgresearchgate.netnih.gov HHQ is the direct precursor to PQS. researchgate.net These molecules bind to the transcriptional regulator PqsR, which in turn controls the expression of genes responsible for virulence and biofilm development. frontiersin.org

While this compound itself is not a primary signaling molecule in this system, its structural similarity to the AQs suggests a potential for interaction with the pqs quorum sensing machinery. The N-oxide derivatives of AQs, such as 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), are also produced by P. aeruginosa and, while not acting as QS signals themselves, they possess potent antimicrobial activity against competing microbes. nih.govfrontiersin.org The biosynthesis of these various quinolones, including the N-oxides, involves the pqsABCDE operon. nih.govresearchgate.net The study of these compounds and their interactions provides insight into the complex chemical ecology of microbial communities. nih.gov

Research on Quorum Sensing Modulation by Related Quinolones

The study of this compound is part of a broader investigation into a class of molecules known as 2-alkyl-4-quinolones (AQs), which are pivotal in bacterial communication, particularly in the opportunistic human pathogen Pseudomonas aeruginosa. arkat-usa.orgnih.gov This bacterium utilizes a sophisticated cell-to-cell communication system, termed quorum sensing (QS), to coordinate the expression of genes related to virulence and biofilm formation. wikipedia.orgmdpi.com The pqs system, which uses AQs as signaling molecules, is a critical component of the overarching QS network in P. aeruginosa, which also includes the las and rhl systems that are dependent on acyl-homoserine lactone (AHL) signals. mdpi.comfrontiersin.org

Research has identified several key AQ molecules that are structurally related to this compound and play significant roles in modulating quorum sensing. These include 2-heptyl-4-quinolone (HHQ) and its hydroxylated derivative, the Pseudomonas quinolone signal (PQS), which is chemically known as 2-heptyl-3-hydroxy-4-quinolone. frontiersin.orgnih.gov Another related compound, 2,4-dihydroxyquinoline (DHQ), has also been shown to have a role in the pathogenicity of P. aeruginosa. nih.gov

The biosynthesis of these signaling molecules is intricate. HHQ is synthesized from anthranilic acid by enzymes encoded in the pqsABCDE operon. nih.gov Subsequently, the monooxygenase PqsH converts HHQ into the more active signaling molecule, PQS. nih.gov This conversion is a critical step in the activation of the pqs quorum sensing cascade.

The pqs system is intricately linked with the other two primary QS systems in P. aeruginosa, the las and rhl systems. wikipedia.org PQS, in particular, is considered a key intercellular link between these systems. wikipedia.org Its production is positively regulated by the las system, and its activity influences the rhl system, demonstrating a hierarchical and interconnected regulatory network. oup.com This intricate communication network allows P. aeruginosa to finely tune the expression of a wide array of virulence factors, contributing to its success as a pathogen. nih.gov

The modulation of quorum sensing by these quinolones has profound effects on various bacterial behaviors that are crucial for infection and survival. These activities include the production of virulence factors, the formation of biofilms, and swarming motility.

Key Quinolones in P. aeruginosa Quorum Sensing

| Compound Name | Abbreviation | Role in Quorum Sensing |

| 2-heptyl-4-quinolone | HHQ | Precursor to PQS and a signaling molecule in its own right, capable of activating the PqsR receptor. frontiersin.orgacs.org |

| 2-heptyl-3-hydroxy-4-quinolone | PQS | A central signaling molecule that links the las and rhl QS systems and regulates numerous virulence genes. wikipedia.orgfrontiersin.org |

| 2,4-dihydroxyquinoline | DHQ | The most abundant quinolone produced by the pqs system, it can activate PqsR and contributes to pathogenicity, especially under oxygen-limiting conditions. nih.gov |

Biological Activities Modulated by Related Quinolones

| Biological Activity | Modulating Quinolone(s) | Research Findings |

| Virulence Factor Production | PQS, HHQ | PQS and HHQ, through the activation of the transcriptional regulator PqsR, control the expression of a variety of virulence factors, including elastase, pyocyanin, and the LecA lectin. nih.gov |

| Biofilm Formation | PQS, HHQ | The pqs system is integral to the development and maturation of biofilms, which are structured communities of bacteria that provide protection from the host immune system and antibiotics. frontiersin.orgnih.gov |

| Swarming Motility | HHQ | HHQ has been shown to repress swarming motility, a form of coordinated movement on semi-solid surfaces, by inducing the production of phenazine-1-carboxylic acid (PCA). nih.gov |

| Inter-species Competition | PQS | PQS can act as a pro-oxidative toxin, inhibiting the growth of competing bacterial species such as Staphylococcus aureus by disrupting their respiratory chain. nih.gov |

| Host Immune Response Modulation | PQS | PQS has been shown to have immunomodulatory effects, indicating its role extends beyond bacterial communication to direct interaction with the host. researchgate.net |

The study of these related quinolones provides a framework for understanding the potential biological activities of this compound and highlights the importance of the alkyl-quinolone class of molecules as signaling agents and modulators of bacterial pathogenicity.

Computational and Structural Biology Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking simulations have been instrumental in predicting and analyzing the binding mode of 1-hydroxy-2-dodecyl-4(1H)quinolone (HDQ) with its primary target, the alternative type II NADH:ubiquinone oxidoreductase (NDH-2). These studies consistently show that HDQ likely acts as a competitive inhibitor by occupying the binding site of the enzyme's natural substrate, ubiquinone.

The structural similarity between HDQ and ubiquinone is a key factor in its inhibitory action. Docking models suggest that the 4-hydroxyquinolone head group of HDQ mimics the benzoquinone ring of ubiquinone, while the long, hydrophobic dodecyl tail fits into the pocket typically occupied by the substrate's isoprenoid chain. This mimicry allows HDQ to establish strong interactions within the active site.

In studies involving the NDH-2 enzyme from Saccharomyces cerevisiae (Ndi1), docking simulations place HDQ deep within the ubiquinone binding cavity. The quinolone ring is positioned to form crucial hydrogen bonds with active site residues, and the dodecyl tail is stabilized by numerous hydrophobic interactions. These computational predictions align with kinetic data indicating a high affinity of HDQ for the enzyme. nih.gov For instance, research on dihydropyridine (B1217469) hybrids has utilized similar molecular docking approaches to determine binding energies and identify key interactions with amino acid residues like Ser445 and Lys499, underscoring the power of this technique in predicting molecular interactions. nih.gov

Table 1: Predicted Interactions of HDQ with NDH-2 Active Site

| Interaction Type | Interacting Part of HDQ | Potential Interacting Residues (in Ndi1) |

| Hydrogen Bonding | 1-hydroxy group, 4-keto group | Polar residues (e.g., Tyrosine, Serine, Histidine) |

| Hydrophobic | Dodecyl alkyl chain | Non-polar residues (e.g., Leucine, Isoleucine, Phenylalanine) |

| Pi-Stacking | Quinolone ring system | Aromatic residues (e.g., Phenylalanine, Tyrosine) |

Molecular Dynamics Simulations of HDQ-Enzyme Complexes

While specific molecular dynamics (MD) simulation studies focused exclusively on the HDQ-enzyme complex are not extensively detailed in publicly available literature, the application of this technique is a standard and crucial step in computational drug discovery for validating docking results and assessing the stability of ligand-protein interactions over time. nih.gov MD simulations provide insights into the conformational flexibility of both the ligand and the protein, offering a dynamic picture that static docking cannot. researchgate.netresearchgate.net

In the context of quinolone inhibitors, MD simulations are used to confirm that the docked pose of the inhibitor, such as HDQ, remains stable within the enzyme's active site. nih.gov These simulations track the atomic movements over a set period, typically nanoseconds, to ensure that key interactions predicted by docking, like hydrogen bonds and hydrophobic contacts, are maintained. The stability of the complex is often evaluated by measuring the root-mean-square deviation (RMSD) of the ligand and protein backbone from their initial positions. A low and stable RMSD value over the course of the simulation suggests a stable binding complex. researchgate.net For other complex systems, MD simulations have been successfully used to distinguish between high-affinity and low-affinity compounds, demonstrating the utility of this method in drug discovery campaigns. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of HDQ Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how modifications to a chemical structure affect its biological activity. For 1-hydroxy-2-alkyl-4(1H)quinolones, QSAR analyses have demonstrated that the length of the alkyl chain at the C-2 position is a critical determinant of inhibitory potency against NDH-2 enzymes.

This strong correlation between hydrophobicity and activity is a classic QSAR finding, providing a clear rationale for the design of future inhibitors based on the 1-hydroxy-4(1H)quinolone scaffold. bioinfopublication.org

Table 2: QSAR of 1-hydroxy-2-alkyl-4(1H)quinolone Derivatives against T. gondii NDH-2

| Compound | Alkyl Chain Length | IC₅₀ (nM) ebi.ac.uk |

| HPQ | C5 | ~3700 |

| HHQ | C6 | ~2300 |

| HDQ | C12 | ~300 |

| HTQ | C14 | ~300 |

In Silico Screening and Virtual Library Design for Novel Inhibitors

The identification of HDQ as a high-affinity inhibitor of NDH-2 has established it as a valuable lead compound and scaffold for the design of new, potentially more potent inhibitors through in silico screening and virtual library design. nih.gov Computational screening approaches are powerful tools for rapidly evaluating large databases of chemical compounds to identify those that are likely to bind to a specific biological target. gencat.cat

The general workflow for discovering novel inhibitors based on the HDQ structure involves several computational steps. First, a pharmacophore model can be generated based on the key structural features of HDQ required for binding: a hydrogen-bond donor/acceptor group (the hydroxamic acid moiety), an aromatic ring system, and a large hydrophobic region (the dodecyl tail). This model serves as a 3D query to search virtual libraries of millions of compounds.

Hits from this initial screening are then subjected to molecular docking into the NDH-2 active site to predict their binding orientation and affinity. gencat.cat Compounds with the best docking scores and favorable predicted interactions are prioritized for further analysis. This process can be followed by more computationally intensive methods like MD simulations to assess the stability of the predicted complexes. researchgate.net This tiered approach, from broad screening to detailed simulation, efficiently filters vast chemical spaces to identify promising candidates for chemical synthesis and biological testing, a strategy widely employed in modern drug discovery. mdpi.com

Protein Crystallography and NMR Spectroscopy of Target Enzymes with HDQ/Analogues

Experimental structural data provides the ultimate validation for computational models. The crystal structure of the alternative NADH dehydrogenase (Ndi1) from Saccharomyces cerevisiae has been solved, offering a detailed view of the enzyme's architecture and active site. pnas.orgnih.gov While a structure of Ndi1 in complex with HDQ itself is not available under the PDB ID 5YJY, related structures of Ndi1 with its substrate NAD⁺ and a ubiquinone analogue (UQ2) have been determined. pnas.orgnih.gov

These crystal structures reveal that the binding sites for the soluble NADH substrate and the lipid-soluble quinone substrate are overlapping, which supports the ping-pong kinetic mechanism suggested by studies using HDQ. nih.govpnas.org The Ndi1 protein forms a dimer that creates an amphiphilic domain structure, which anchors the enzyme to the mitochondrial membrane. pnas.orgnih.govnih.gov The ubiquinone-binding pocket is a hydrophobic channel leading from the membrane surface towards the FAD cofactor.

The binding of the UQ2 analogue within this pocket provides a precise map of the interactions that an inhibitor like HDQ would need to replicate. The quinone headgroup is stabilized by interactions with key residues, while the hydrophobic tail extends into the channel. This experimental structure serves as a high-quality template for building more accurate molecular docking and dynamics models of HDQ and its derivatives, guiding the rational design of next-generation inhibitors.

Q & A

Q. How is HDQ synthesized and structurally characterized?

HDQ is synthesized via alkylation of 4-hydroxyquinolone precursors, followed by purification using column chromatography. Structural confirmation relies on 1H/13C NMR to resolve alkyl chain positioning and hydroxyl/keto groups, X-ray crystallography for 3D conformation (e.g., bond angles and torsion angles), and HRMS for molecular weight validation . Key parameters include its logP (~6.7), indicating high lipophilicity, and solubility in DMSO for in vitro assays .

Q. What is the primary molecular target of HDQ in Toxoplasma gondii?

HDQ selectively inhibits type II NADH dehydrogenase (NDH2) , an alternative respiratory chain enzyme in T. gondii. Activity is quantified via IC50 assays using mitochondrial membrane fractions (e.g., IC50 < 200 nM for Yarrowia lipolytica NDH2 ). Methodological validation includes measuring mitochondrial membrane potential collapse (via JC-1 dye) and ATP depletion (luciferase assays) in tachyzoites .

Q. What in vitro assays are used to evaluate HDQ’s anti-parasitic activity?

- Proliferation assays : Dose-response curves in T. gondii or Plasmodium falciparum cultures, with EC50 values calculated using nonlinear regression .

- Mitochondrial function : Fluorometric measurement of ΔΨm (tetramethylrhodamine methyl ester, TMRM) and oxygen consumption rates (Seahorse XF Analyzer) .

- Enzyme inhibition : NADH oxidation assays with isolated NDH2 .

Advanced Research Questions

Q. How to resolve conflicting data on HDQ’s target specificity in Plasmodium falciparum?

While HDQ inhibits NDH2 in T. gondii, studies in P. falciparum suggest it may target dihydroorotate dehydrogenase (DHODH) . To clarify:

- Use gene knockout strains (e.g., ΔNDH2 or ΔDHODH parasites) to assess HDQ sensitivity.

- Perform enzyme kinetics with recombinant PfNDH2 and PfDHODH to compare inhibitor binding .

- Validate via metabolomic profiling (e.g., UPLC-MS) to detect pyrimidine depletion (DHODH inhibition) vs. NADH/NAD+ imbalance (NDH2 inhibition) .

Q. What experimental designs are optimal for studying HDQ in combination therapies?

HDQ synergizes with atovaquone (Complex III inhibitor) and pyrimethamine (antifolate). Methodologies include:

- Combination index (CI) analysis : Calculate synergy (CI < 1) using Chou-Talalay models in T. gondii intracellular replication assays .

- Rescue experiments : Supplement cultures with ubiquinone (CoQ10) or uridine to bypass inhibited pathways .

- In vivo efficacy : Use murine toxoplasmosis models with pharmacokinetic monitoring of HDQ (plasma half-life ~4–6 hrs) .

Q. How to address HDQ’s limited solubility in aqueous systems for in vivo studies?

- Formulation : Prepare lipid-based nanoemulsions (e.g., DMSO-PEG 400-saline mixtures) or cyclodextrin complexes to enhance bioavailability .

- Dosing regimens : Optimize via staggered administration (e.g., HDQ + atovaquone) to reduce hepatotoxicity .

- Tissue distribution : Quantify HDQ levels in target organs (liver, brain) using LC-MS/MS .

Q. What mechanisms underlie HDQ resistance in parasites?

Resistance studies in T. gondii reveal:

- NDH2 mutations : Screen for amino acid substitutions (e.g., F128L) via whole-genome sequencing of HDQ-resistant strains .

- Efflux pumps : Assess overexpression of ABC transporters (e.g., TgABCG1) using qRT-PCR and verapamil inhibition assays .

Methodological Challenges and Contradictions

Q. Why do in vitro and in vivo HDQ activities sometimes diverge?

Discrepancies arise from:

- Metabolic adaptation : Parasites may switch to glycolysis in vivo, reducing NDH2 dependence .

- Protein binding : Serum albumin binds HDQ (≥90%), reducing free drug concentrations. Use equilibrium dialysis to measure unbound fractions .

Q. How to optimize HDQ derivatives for improved selectivity?

Q. What alternative applications exist for HDQ beyond antiparasitic research?

HDQ derivatives show anti-inflammatory (COX-2 inhibition) and anti-tumor (MAPK pathway modulation) potential. Assays include:

- NF-κB luciferase reporters in macrophages .

- Xenograft models for tumor growth inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.